molecular formula C17H19NO4S B2984936 N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide CAS No. 2034319-94-1

N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2984936
CAS No.: 2034319-94-1
M. Wt: 333.4
InChI Key: FKUVPNLCYOKIPN-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide is a specialized sulfonamide-based research compound designed for investigative applications in cardiovascular disease research and related biological pathways. This chemically sophisticated molecule features an isochroman methyl group linked to a methoxy-substituted benzenesulfonamide core structure, creating unique binding characteristics potentially valuable for studying enzyme inhibition and receptor modulation. Research Applications and Scientific Value: This compound belongs to a class of sulfonamide derivatives that show significant promise in cardiovascular disease research . Similar structural analogs have demonstrated potential in studying molecular pathways related to apolipoprotein A-I (ApoA-I) expression and function , which plays a crucial role in lipid metabolism and cardiovascular protection mechanisms. Researchers are investigating related compounds for their potential effects on various biological targets, including their possible roles in myeloid cell leukemia-1 (Mcl-1) protein inhibition , suggesting applications in oncological research alongside cardiovascular studies. Structural Features and Properties: The molecular architecture combines a 2-methoxybenzenesulfonamide moiety with an isochroman-3-ylmethyl group, creating a hybrid structure with potential enhanced bioavailability and target specificity. The sulfonamide group (-S(=O) 2 NH-) provides hydrogen bonding capabilities important for molecular interactions with biological targets, while the methoxy substituent and isochroman components contribute to the compound's lipophilicity and membrane permeability characteristics. Handling and Storage Information: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate personal protective equipment and standard laboratory safety protocols. While specific hazard classification may vary, similar sulfonamide compounds typically require storage in cool, dry conditions protected from light to maintain stability. Please refer to the Safety Data Sheet for comprehensive handling, storage, and disposal guidelines. Additional Research Context: Structural analogs of this compound have been described in patent literature covering compounds for prevention and treatment of cardiovascular diseases , highlighting the research interest in this chemical class. The presence of both the isochroman and methoxybenzenesulfonamide groups in a single molecule creates opportunities for studying structure-activity relationships in various disease models.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-8-4-5-9-17(16)23(19,20)18-11-15-10-13-6-2-3-7-14(13)12-22-15/h2-9,15,18H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUVPNLCYOKIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The isochroman-3-ylmethyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 2-methoxybenzenesulfonamide derivatives and their pharmacological profiles:

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide Isochroman-3-ylmethyl group (bicyclic substituent) Hypothetical: CNS targets or kinase inhibition N/A (structural inference) N/A
Tamsulosin 5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl] α1A adrenoceptor antagonist High selectivity for α1A receptors; treats benign prostatic hyperplasia (BPH)
(E)-5-(3-(4-chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) Chlorophenyl acryloyl group Anticancer (HCT-116 colon cancer) IC50 = 1.2 µM against HCT-116 cells
N-(2-(4-aminophenylthio)phenyl)-2-methoxybenzenesulfonamide (6e) 4-aminophenylthio group HIV-1 Virion Infectivity Factor (Vif) inhibitor 75% yield; disrupts viral replication
Compound 25 (Dopamine D3 agonist) Cyclobutyl and tetrahydrobenzo[d]thiazole groups Dopamine D3 receptor agonist 42% yield; selective binding (Ki = 0.8 nM for D3 vs. D2)
5b (N-(5-chloro-2-hydroxyphenyl)-5-chloro-2-methoxybenzenesulfonamide) Dual chloro substituents WD Repeat-Containing Protein inhibitor Purity ≥95%; potential epigenetic modulation

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on Target Selectivity: Tamsulosin’s 2-ethoxyphenoxyethylamino propyl chain is critical for α1A adrenoceptor selectivity . In contrast, the isochroman group in the main compound may favor interactions with hydrophobic pockets in enzymes or receptors, such as kinases or neurotransmitter transporters. Chalcone derivatives (e.g., compound 75) demonstrate that electron-withdrawing groups (e.g., chloro) enhance anticancer activity by stabilizing the acryloyl π-system, promoting DNA intercalation or topoisomerase inhibition .

Impact of Sulfonamide Positioning: Compound 6e’s 4-aminophenylthio group enables hydrogen bonding with HIV-1 Vif’s cysteine residues, disrupting viral assembly . This highlights the importance of sulfur-containing substituents in antiviral activity.

Stereochemical Considerations: Tamsulosin’s (R)-configuration at the propylamino side chain is essential for receptor binding . Similarly, the isochroman group’s stereochemistry (if chiral) could influence the main compound’s pharmacokinetics.

Halogenation and Potency :

  • Chloro-substituted derivatives (e.g., 5b) show enhanced metabolic stability and binding affinity due to halogen-bonding interactions with protein residues .

Biological Activity

N-(isochroman-3-ylmethyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique molecular structure characterized by an isochroman moiety attached to a methoxybenzenesulfonamide group. This specific arrangement allows for interactions with various biological targets, which is crucial for its biological efficacy.

The mechanisms through which this compound exerts its effects involve:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, potentially influencing signal transduction pathways.
  • Protein Binding : The binding to various proteins can modulate their functions, leading to diverse biological outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) reported range from 150.7 to 295 μg/mL for different derivatives, suggesting promising potential as an antimicrobial agent.

Anticancer Potential

The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown varying degrees of cytotoxicity against several cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7)
  • Colon Adenocarcinoma (LoVo)
  • Leukemia (MV4-11)

Notably, some derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as therapeutic agents in cancer treatment.

Summary of Biological Activities

Activity TypeDescriptionMIC/IC50 Values
AntimicrobialEffective against various bacterial and fungal strains150.7 - 295 μg/mL
AnticancerCytotoxicity against cancer cell lines (MCF-7, LoVo, MV4-11)Comparable to doxorubicin

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, supporting its use as a potential antimicrobial agent in clinical settings.
  • Anticancer Research : In a comparative analysis involving several derivatives of the compound, researchers found that certain modifications enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization could lead to more effective anticancer therapies.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death.

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